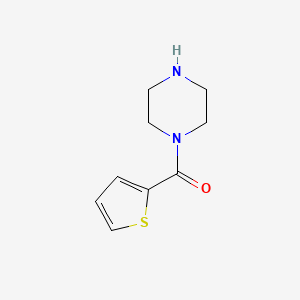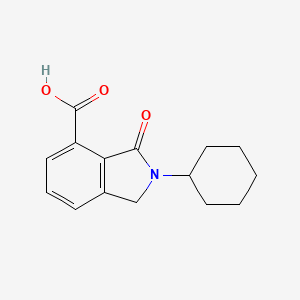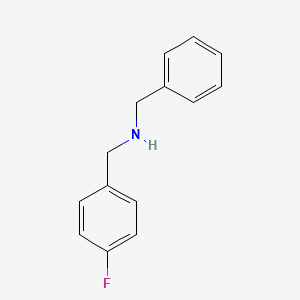
1-(チオフェン-2-イルカルボニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thien-2-ylcarbonyl)piperazine is a chemical compound with the molecular formula C9H12N2OS It is characterized by the presence of a piperazine ring bonded to a thiophene ring through a carbonyl group
科学的研究の応用
1-(Thien-2-ylcarbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
生化学分析
Biochemical Properties
1-(Thien-2-ylcarbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential in proteomics research . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity. This compound’s unique structure allows it to form stable complexes with biomolecules, which can modulate biochemical pathways and reactions.
Molecular Mechanism
At the molecular level, 1-(Thien-2-ylcarbonyl)piperazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thien-2-ylcarbonyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its degradation products can also have significant biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(Thien-2-ylcarbonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, specific dosage thresholds have been identified, beyond which the compound can cause neurotoxic symptoms and other adverse reactions .
Metabolic Pathways
1-(Thien-2-ylcarbonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and degradation processes .
Transport and Distribution
The transport and distribution of 1-(Thien-2-ylcarbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological effects .
Subcellular Localization
1-(Thien-2-ylcarbonyl)piperazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylcarbonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Thien-2-ylcarbonyl)piperazine may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Thien-2-ylcarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: N-substituted piperazine derivatives.
作用機序
The mechanism of action of 1-(Thien-2-ylcarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The thiophene ring may contribute to the compound’s ability to penetrate biological membranes and reach intracellular targets. The carbonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
1-(Thien-2-ylcarbonyl)piperazine can be compared to other piperazine derivatives such as:
1-(2-Thienyl)piperazine: Similar structure but lacks the carbonyl group, which may affect its reactivity and binding properties.
1-(4-Methylpiperazin-1-yl)ethanone: Contains a methyl group on the piperazine ring, which can influence its pharmacokinetic properties.
1-(4-Benzylpiperazin-1-yl)propan-2-one: Features a benzyl group, which can enhance its lipophilicity and membrane permeability.
The uniqueness of 1-(Thien-2-ylcarbonyl)piperazine lies in its combination of the piperazine and thiophene rings with a carbonyl linker, providing a distinct set of chemical and biological properties.
特性
IUPAC Name |
piperazin-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKGMDPEGDZCTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355365 |
Source


|
| Record name | 1-(thien-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52063-83-9 |
Source


|
| Record name | 1-(thien-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)


![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)


![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)




![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)


